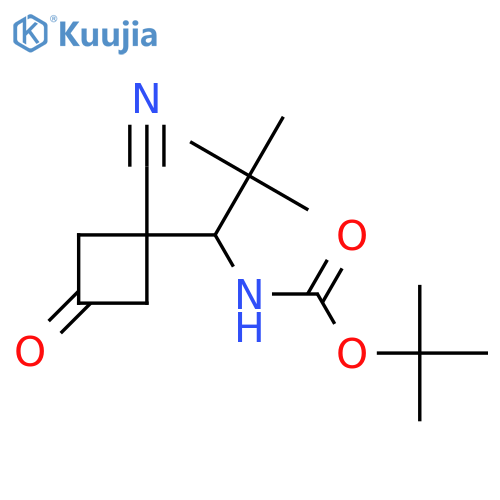

Cas no 2228351-82-2 (tert-butyl N-1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropylcarbamate)

tert-butyl N-1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropylcarbamate

- EN300-1875333

- tert-butyl N-[1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropyl]carbamate

- 2228351-82-2

-

- インチ: 1S/C15H24N2O3/c1-13(2,3)11(15(9-16)7-10(18)8-15)17-12(19)20-14(4,5)6/h11H,7-8H2,1-6H3,(H,17,19)

- InChIKey: FETOVXPSDNSYTC-UHFFFAOYSA-N

- ほほえんだ: O=C1CC(C#N)(C1)C(C(C)(C)C)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 280.17869263g/mol

- どういたいしつりょう: 280.17869263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 452

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

tert-butyl N-1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1875333-2.5g |

tert-butyl N-[1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropyl]carbamate |

2228351-82-2 | 2.5g |

$2071.0 | 2023-09-18 | ||

| Enamine | EN300-1875333-0.5g |

tert-butyl N-[1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropyl]carbamate |

2228351-82-2 | 0.5g |

$1014.0 | 2023-09-18 | ||

| Enamine | EN300-1875333-0.05g |

tert-butyl N-[1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropyl]carbamate |

2228351-82-2 | 0.05g |

$888.0 | 2023-09-18 | ||

| Enamine | EN300-1875333-5.0g |

tert-butyl N-[1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropyl]carbamate |

2228351-82-2 | 5g |

$3065.0 | 2023-06-03 | ||

| Enamine | EN300-1875333-1.0g |

tert-butyl N-[1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropyl]carbamate |

2228351-82-2 | 1g |

$1057.0 | 2023-06-03 | ||

| Enamine | EN300-1875333-10.0g |

tert-butyl N-[1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropyl]carbamate |

2228351-82-2 | 10g |

$4545.0 | 2023-06-03 | ||

| Enamine | EN300-1875333-1g |

tert-butyl N-[1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropyl]carbamate |

2228351-82-2 | 1g |

$1057.0 | 2023-09-18 | ||

| Enamine | EN300-1875333-5g |

tert-butyl N-[1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropyl]carbamate |

2228351-82-2 | 5g |

$3065.0 | 2023-09-18 | ||

| Enamine | EN300-1875333-0.1g |

tert-butyl N-[1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropyl]carbamate |

2228351-82-2 | 0.1g |

$930.0 | 2023-09-18 | ||

| Enamine | EN300-1875333-0.25g |

tert-butyl N-[1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropyl]carbamate |

2228351-82-2 | 0.25g |

$972.0 | 2023-09-18 |

tert-butyl N-1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropylcarbamate 関連文献

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

tert-butyl N-1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropylcarbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2228351-82-2 and Product Name: tert-butyl N-1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropylcarbamate

The compound with the CAS number 2228351-82-2 and the product name tert-butyl N-1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropylcarbamate represents a significant advancement in the field of chemical pharmaceuticals. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in various therapeutic areas. The intricate arrangement of its functional groups, including the cyano and carbamate moieties, makes it a subject of intense interest for researchers exploring novel pharmacological pathways.

In recent years, the pharmaceutical industry has witnessed a surge in the development of innovative compounds designed to target specific biological pathways with high precision. The structure of tert-butyl N-1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropylcarbamate suggests that it may exhibit unique interactions with biological targets, making it a promising candidate for further investigation. Specifically, the presence of the cyano group (-CN) and the carbamate functional group (-NHCOO-) in its molecular framework could contribute to its ability to modulate enzyme activity or interfere with signaling cascades relevant to various diseases.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that compounds with similar structural motifs have shown efficacy in preclinical studies for conditions ranging from inflammatory disorders to neurodegenerative diseases. The tert-butyl group, a common protective group in organic synthesis, adds stability to the molecule while allowing for further derivatization if needed. This flexibility makes tert-butyl N-1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropylcarbamate an attractive scaffold for medicinal chemists seeking to develop next-generation therapeutics.

The cyano-substituted cyclobutyl ring in this compound is particularly noteworthy, as it introduces a rigid core that can be engineered to fit specific binding pockets on biological targets. This structural feature is reminiscent of other successful drug candidates that have utilized cycloalkyl motifs to enhance binding affinity and selectivity. Furthermore, the dimethyl propyl side chain provides additional conformational flexibility, allowing the molecule to adopt multiple orientations that may optimize its interaction with biological receptors.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of complex molecules with greater accuracy than ever before. By leveraging these tools, scientists have been able to identify key structural features that contribute to the biological activity of compounds like tert-butyl N-1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropylcarbamate. These insights have guided synthetic efforts toward optimizing potency, solubility, and metabolic stability, thereby accelerating the development process.

In addition to its potential therapeutic applications, this compound also represents an important milestone in synthetic chemistry. The synthesis of such intricate molecules requires meticulous planning and execution, often involving multi-step reactions and advanced purification techniques. The successful preparation of tert-butyl N-1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropylcarbamate demonstrates the growing capability of synthetic chemists to construct complex molecular architectures with high fidelity.

The carbamate functional group is particularly interesting from a chemical perspective, as it serves as a versatile intermediate in many synthetic transformations. Its ability to participate in nucleophilic substitution reactions makes it a valuable tool for introducing additional functional groups into a molecule. In the context of drug discovery, this reactivity allows for rapid diversification of a chemical library, enabling researchers to explore a wide range of biological activities.

The tert-butyl group, while primarily used as a protecting group, also contributes to the overall stability of the molecule. This is particularly important in pharmaceutical applications where metabolic degradation can significantly reduce bioavailability. By incorporating this group into the structure of tert-butyl N-1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropylcarbamate, chemists have ensured that it remains intact under physiological conditions until it reaches its target site.

Ongoing research is focused on elucidating the mechanism of action of this compound and identifying potential therapeutic indications. Preliminary studies suggest that it may interact with enzymes or receptors involved in pathways relevant to cancer progression or inflammation. By understanding these interactions at a molecular level, researchers can refine their approach toward developing more effective treatments for these conditions.

The development of novel pharmaceuticals is inherently interdisciplinary, requiring collaboration between chemists, biologists, pharmacologists, and clinicians. The study of compounds like tert-butyl N-1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropylcarbamate exemplifies this synergy, as each discipline contributes unique expertise to advance our understanding and application of these molecules.

In conclusion, the compound with CAS number 2228351-82-2 and product name tert-butyl N-1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropylcarbamate represents a significant contribution to the field of chemical pharmaceuticals. Its complex structure and versatile functional groups make it a promising candidate for further investigation into various therapeutic applications. As research continues to uncover new insights into its biology and chemistry, this compound is poised to play an important role in addressing some of today's most pressing medical challenges.

2228351-82-2 (tert-butyl N-1-(1-cyano-3-oxocyclobutyl)-2,2-dimethylpropylcarbamate) 関連製品

- 1220039-72-4(2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride)

- 2287287-20-9(2-(2-Bromoethoxy)ethanamine;hydrobromide)

- 866136-30-3(Acetamide, N-[cyano(3-fluorophenyl)methyl]-)

- 1638533-33-1(1-(6-(Methylthio)benzo[d]oxazol-2-yl)ethanone)

- 1269667-57-3(4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid)

- 1159816-76-8(5-Cyclopropylthiophen-2-amine)

- 955793-89-2(N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)

- 2171602-64-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid)

- 2288709-72-6(1-Methyl-3-(oxan-4-yl)piperazine; Oxalic Acid)

- 960-24-7(1-Methylcyclohexylphthalic Acid Ester)